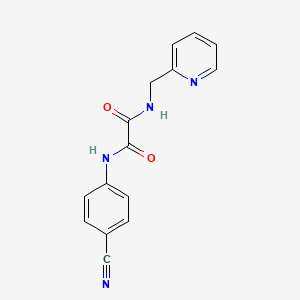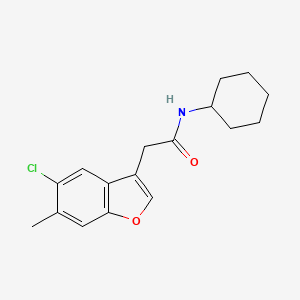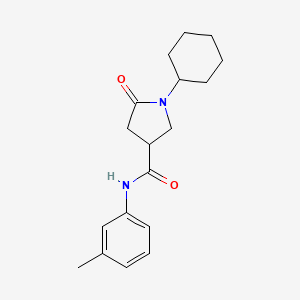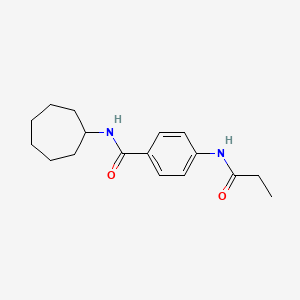
N-(4-cyanophenyl)-N'-(2-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-(4-cyanophenyl)-N'-(2-pyridinylmethyl)ethanediamide, commonly known as CPE, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPE is a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinases, making it a promising candidate for cancer treatment.
Mecanismo De Acción
CPE inhibits the protein-protein interaction between STAT3 and its upstream kinases, which are critical for the activation of the STAT3 signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and invasion. By inhibiting this pathway, CPE can suppress the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CPE has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, CPE has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. CPE has also been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPE is its selectivity for the STAT3 signaling pathway, which reduces the potential for off-target effects. However, CPE has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis of CPE can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
Future research on CPE could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could investigate the potential use of CPE in combination with other therapies, such as immunotherapy. Finally, research could explore the potential use of CPE in the treatment of other diseases beyond cancer, such as inflammatory and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
CPE has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and pancreatic cancer. CPE has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N'-(4-cyanophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-9-11-4-6-12(7-5-11)19-15(21)14(20)18-10-13-3-1-2-8-17-13/h1-8H,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFOJJRYRLNMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)